N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
This compound is a synthetic organic molecule featuring two distinct heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin moiety and a 4,5,6,7-tetrahydro-1,2-benzoxazole scaffold. The benzodioxin group (C₈H₈O₂) is fused with a hydroxyethyl chain (–CH₂–CH(OH)–), which connects to the benzoxazole carboxamide core.
Molecular Formula: C₁₈H₂₀N₃O₅ (calculated)
Key Functional Groups:
- Ether-linked benzodioxin (lipophilic, planar structure)
- Hydroxyethyl substituent (hydrophilic, enhances solubility)
- Tetrahydrobenzoxazole (rigid bicyclic system)
- Carboxamide (polar, facilitates target binding)
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-13(11-5-6-15-16(9-11)24-8-7-23-15)10-19-18(22)17-12-3-1-2-4-14(12)25-20-17/h5-6,9,13,21H,1-4,7-8,10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXWQDLCAOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the hydroxyethyl group and the tetrahydrobenzoisoxazole ring through various condensation and substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
The compound has demonstrated notable inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of diabetes and neurodegenerative diseases.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
Case Study: Inhibition of α-glucosidase
A study investigated various benzodioxin derivatives and found that modifications at the amide position significantly enhanced the inhibition of α-glucosidase. The synthesized compound exhibited a promising profile for further development in diabetes management.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through multiple assays. It has shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro, which is essential for preventing cellular damage linked to chronic diseases.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. The mechanisms appear to involve modulation of signaling pathways related to cell survival and proliferation.
Case Study: Neuroprotective Effects
In vivo models of neurodegeneration were used to assess the neuroprotective effects of the compound. Results indicated that treatment led to reduced neuronal loss and improved cognitive function metrics compared to control groups.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other benzodioxin- and benzoxazole-containing derivatives. Below is a detailed comparison with a related compound from the evidence:
Key Differences and Implications
Substituent Effects: The hydroxyethyl group in the target compound increases solubility compared to the methoxy group in the compared derivative. This could impact bioavailability in pharmacological studies.
Molecular Weight and Complexity :
- The compared compound (MW 391.46) is larger and more lipophilic, which may affect its pharmacokinetic profile (e.g., longer half-life but lower solubility).
Table 1: Functional Group Impact on Properties
| Functional Group | Target Compound | Compared Compound |
|---|---|---|
| Benzodioxin | Enhances lipophilicity; planar structure | Similar role |
| Hydroxyethyl/Methoxy | Increases hydrophilicity | Reduces polarity |
| Carboxamide/Dimethylamino | Hydrogen-bond donor; target specificity | Basic nitrogen; membrane permeability |
Research and Development Context
The target compound’s design leverages a hybrid heterocyclic system, which may be advantageous in probing structure-activity relationships (SAR) for diseases influenced by dual heterocyclic targeting (e.g., CNS disorders or antimicrobial resistance). In contrast, the compared compound’s pyridine and dimethylamino groups suggest utility in receptor-binding assays or as a chemical probe for amine-sensitive targets .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various amine and acylating agents. For instance, one method details the preparation of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide through the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Alpha-glucosidase : The compound exhibited substantial inhibitory activity against yeast alpha-glucosidase. This suggests potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
- Acetylcholinesterase (AChE) : It showed weaker inhibition against AChE, indicating a selective action that may be beneficial in conditions like Alzheimer's disease where AChE inhibition is desirable .
Cytotoxicity
In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
- Compound 36 : Found to possess significant hypolipidemic activity and was effective in inhibiting low-density lipoprotein oxidation. It showed similar potency to known calcium antagonists like flunarizine .
- Structure-Activity Relationships : Compounds with specific substituents on the benzodioxin moiety were more effective against cancer cell lines. For instance, compounds with amino ethyl groups demonstrated selectivity in the G1 phase of the cell cycle, while those with hydroxyethyl substituents favored actions in the 8N subphase .
Case Study 1: Diabetes Management
A study explored the efficacy of a series of benzodioxin derivatives in managing blood glucose levels in diabetic mice. The results indicated that certain compounds significantly reduced postprandial glucose levels through alpha-glucosidase inhibition .
Case Study 2: Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various benzodioxin derivatives on L1210 leukemia cells. The most active compounds exhibited IC50 values ranging from 2.0 to 25.1 µM across different phases of the cell cycle .
Table 1: Inhibition Profiles of Compounds Against Enzymes
| Compound | Alpha-glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| Compound A | 85% | 20% |
| Compound B | 75% | 10% |
| Compound C | 90% | 5% |
Table 2: Cytotoxicity Data Against L1210 Cell Lines
| Compound | IC50 (µM) | Phase Affected |
|---|---|---|
| Compound X | 21.1 | G1 |
| Compound Y | 25.1 | G2M |
| Compound Z | >100 | Not tested |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core followed by coupling with the benzoxazole-carboxamide moiety. Key steps include:
- Sulfonylation or amidation of the benzodioxin intermediate (e.g., using sulfonyl chlorides or activated carboxylic acids) .
- Cyclization reactions to form the benzoxazole ring under controlled temperature and catalyst conditions . Optimization can be achieved via statistical Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, reaction time, stoichiometry). Response Surface Methodology (RSM) helps identify optimal conditions while minimizing experimental runs .
Q. How should researchers characterize the structural and physicochemical properties to ensure batch consistency?
Standard characterization protocols include:
- Spectral analysis : H/C NMR for functional group verification, IR for bond vibrations, and HRMS for molecular weight confirmation .
- Chromatographic methods : HPLC or UPLC to assess purity (>95% for biological studies) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) to confirm crystalline stability . Batch consistency requires strict adherence to synthetic protocols and cross-validation using orthogonal analytical techniques .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across experimental models?
Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins) or model limitations. Mitigation strategies include:
- Dose-response profiling across multiple cell lines or in vivo models to identify concentration-dependent effects .
- Orthogonal assays : Combine enzymatic inhibition studies with cell viability assays to distinguish direct target engagement from off-target effects .
- Meta-analysis of existing data to identify confounding variables (e.g., solvent interactions, metabolic instability) .
Q. How can computational tools predict the compound’s interaction with biological targets and guide experimental design?
Computational methods reduce trial-and-error experimentation:
- Molecular docking : Predict binding affinities to receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions .
- QSAR modeling : Correlate structural features (e.g., benzodioxin substituents) with activity to prioritize synthetic analogs .
Q. What advanced statistical methods optimize multi-variable synthesis parameters while minimizing experimental runs?
Beyond basic DoE, advanced approaches include:
- Factorial designs (e.g., 2 factorial) to screen critical variables (e.g., catalyst loading, temperature) .
- Bayesian optimization : Machine learning-driven parameter space exploration for non-linear systems .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets to identify dominant synthesis factors .
Q. How to design enzyme inhibition studies accounting for structural interference?
The compound’s benzodioxin-benzoxazole hybrid may cause fluorescence quenching or non-specific binding. Solutions include:
- Control experiments : Use scrambled analogs or competitive inhibitors to validate specificity .
- Label-free techniques : Surface Plasmon Resonance (SPR) for real-time binding kinetics without fluorescent tags .
- Proteomic profiling : Identify off-target interactions via mass spectrometry .
Q. What methodologies enable cross-validation of receptor binding between in vitro and ex vivo models?
Bridging the gap between models requires:
- Ex vivo tissue models : Retain native receptor conformations (e.g., brain slices for neurological targets) .
- Radioligand displacement assays : Compare binding affinities in purified receptors vs. tissue homogenates .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link in vitro IC values to in vivo efficacy using compartmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
